molecular formula C16H15N5 B14743638 1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile CAS No. 6295-84-7

1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile

Cat. No.: B14743638
CAS No.: 6295-84-7
M. Wt: 277.32 g/mol
InChI Key: XSPAFQYQNRLWMV-UHFFFAOYSA-N
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Description

1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile is a complex organic compound with a unique structure that includes a benzotriazole ring fused with a hexahydro-ethano group and phenyl substituent

Preparation Methods

The synthesis of 1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile can be compared with other similar compounds, such as:

    1H-3a,7-Methanoazulene: A compound with a similar fused ring structure but different substituents.

    Cyperadiene: Another compound with a related structure but distinct chemical properties.

    Di-epi-α-cedrene: A stereoisomer with a similar core structure but different stereochemistry. These comparisons highlight the unique features of this compound, such as its specific substituents and reactivity.

Properties

CAS No.

6295-84-7

Molecular Formula

C16H15N5

Molecular Weight

277.32 g/mol

IUPAC Name

5-phenyl-3,4,5-triazatricyclo[5.2.2.02,6]undec-3-ene-8,9-dicarbonitrile

InChI

InChI=1S/C16H15N5/c17-8-13-11-6-7-12(14(13)9-18)16-15(11)19-20-21(16)10-4-2-1-3-5-10/h1-5,11-16H,6-7H2

InChI Key

XSPAFQYQNRLWMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1C3C2N(N=N3)C4=CC=CC=C4)C#N)C#N

Origin of Product

United States

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